molecular formula C11H15N3O4S B14448204 Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate CAS No. 75274-27-0

Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate

Katalognummer: B14448204
CAS-Nummer: 75274-27-0
Molekulargewicht: 285.32 g/mol
InChI-Schlüssel: LJIARKPLCRQHRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate is a complex organic compound with a molecular formula of C11H15N3O4S This compound is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine The compound also contains an ethyl ester group, a methoxyethyl thioether, and an amino oxoacetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Thioether Group: The methoxyethyl thioether group can be introduced via a nucleophilic substitution reaction using a suitable thiol and an alkyl halide.

    Formation of the Amino Oxoacetate Moiety: The amino oxoacetate group can be synthesized by reacting an amino compound with an oxoacetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, aryl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various alkyl or aryl derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl (2-methoxyethyl)amino(oxo)acetate
  • Ethyl oxo(tetrahydro-2-furanylmethyl)aminoacetate
  • Methyl (2-(4-morpholinyl)ethyl)aminoacetate

Uniqueness

Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the pyrimidine ring and the thioether group distinguishes it from other similar compounds, making it a valuable molecule for various research and industrial applications.

Eigenschaften

75274-27-0

Molekularformel

C11H15N3O4S

Molekulargewicht

285.32 g/mol

IUPAC-Name

ethyl 2-[[6-(2-methoxyethylsulfanyl)pyrimidin-4-yl]amino]-2-oxoacetate

InChI

InChI=1S/C11H15N3O4S/c1-3-18-11(16)10(15)14-8-6-9(13-7-12-8)19-5-4-17-2/h6-7H,3-5H2,1-2H3,(H,12,13,14,15)

InChI-Schlüssel

LJIARKPLCRQHRB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=O)NC1=CC(=NC=N1)SCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.